Diphenhydramine citrate (CAS 88637-37-0) is a specialized salt form of the widely used first-generation H1-receptor antagonist diphenhydramine. While the hydrochloride (HCl) salt is the default choice for generic antihistamine applications, the citrate salt is specifically procured for advanced formulation scenarios where the physical and chemical properties of the HCl salt pose manufacturing challenges. Characterized by a higher molecular weight (447.48 g/mol) and a sparingly soluble profile in water, diphenhydramine citrate is highly valued in the pharmaceutical industry for its superior compatibility with acidic active pharmaceutical ingredients (APIs) and its amenability to taste-masking in orally disintegrating tablets (ODTs). For industrial buyers, selecting the citrate salt is a strategic formulation decision aimed at preventing drug-drug interactions in combination therapies and improving patient compliance in chewable formats[1].
Attempting to substitute diphenhydramine citrate with the more common diphenhydramine hydrochloride in complex formulations frequently leads to product failure. In combination solid dosage forms, particularly those containing acidic APIs like ibuprofen, the hydrochloride salt readily engages in acid-base interactions with the carboxylate moieties, forming eutectic mixtures that alter the dissolution profile and compromise shelf-life stability. The citrate salt inherently resists this interaction, maintaining the integrity of both APIs. Furthermore, because of the substantial difference in molecular weight, a 1:1 mass substitution is impossible; 38 mg of the citrate salt is required to match the active moiety delivered by 25 mg of the hydrochloride salt. Failing to account for this stoichiometry during generic substitution will result in severe under-dosing and regulatory non-compliance [1].
When formulating combination therapies (e.g., nighttime analgesics), the choice of diphenhydramine salt is critical. Diphenhydramine hydrochloride contains a basic moiety that readily interacts with the acidic carboxyl group (-COOH) of ibuprofen, forming an ion pair or deep eutectic melt that alters dissolution characteristics and compromises stability. In contrast, diphenhydramine citrate demonstrates high physical stability and minimal acid-base interaction with ibuprofen, allowing for stable co-formulation in solid dosage forms without unpredictable shifts in the absorption profile [1].
| Evidence Dimension | Susceptibility to acid-base interaction with ibuprofen in solid state |
| Target Compound Data | Diphenhydramine citrate: Minimal interaction; maintains stable dissolution profile |
| Comparator Or Baseline | Diphenhydramine hydrochloride: High propensity for interaction with ibuprofen's -COOH moiety |
| Quantified Difference | Citrate salt prevents the eutectic formation and dissolution unpredictability inherent to the HCl salt |
| Conditions | Solid-state co-formulation (e.g., bilayer caplets) under accelerated stability testing (40°C / 75% RH) |
Essential for formulators developing OTC combination analgesics, as it prevents API degradation and costly batch failures.
Developing pediatric or geriatric ODTs requires mitigating the intense bitterness of diphenhydramine. Diphenhydramine citrate is sparingly soluble in water, whereas the hydrochloride salt is freely soluble (approx. 1 g/mL). This lower aqueous solubility of the citrate salt significantly reduces immediate drug release in the oral cavity. Consequently, achieving a taste-masking threshold (e.g., <15% release in 5 minutes at pH 6.8) requires a substantially lower polymer coating weight for the citrate salt compared to the highly soluble hydrochloride baseline [1].
| Evidence Dimension | Aqueous solubility and polymer coating requirements for taste masking |
| Target Compound Data | Diphenhydramine citrate: Sparingly soluble; requires lower polymer weight gain (e.g., 15-25%) |
| Comparator Or Baseline | Diphenhydramine hydrochloride: Freely soluble; requires higher coating weight or complexation to prevent rapid bitter release |
| Quantified Difference | Citrate salt enables effective taste masking with thinner polymer barriers, reducing formulation complexity |
| Conditions | USP Apparatus 2 dissolution testing (paddles @ 50 rpm) at pH 6.8 (simulated saliva) |
Reduces the cost, processing time, and excipient load required to manufacture palatable chewable or fast-melting dosage forms.
Procurement and manufacturing teams must account for the significant molecular weight difference between diphenhydramine salts to ensure therapeutic equivalence. Diphenhydramine citrate has a molecular weight of 447.5 g/mol, compared to 291.8 g/mol for the hydrochloride salt. Because the active antihistamine moiety remains the same, a standard 25 mg dose of diphenhydramine hydrochloride is stoichiometrically equivalent to 38 mg of diphenhydramine citrate. Direct mass-for-mass substitution without adjusting the bill of materials will result in a ~34% under-dosing of the active base [1].
| Evidence Dimension | Mass required for equivalent active moiety dosing |
| Target Compound Data | Diphenhydramine citrate: 38 mg (or 76 mg maximum single dose) |
| Comparator Or Baseline | Diphenhydramine hydrochloride: 25 mg (or 50 mg maximum single dose) |
| Quantified Difference | Citrate salt requires a 1.52x higher mass input to achieve the same clinical efficacy as the HCl salt |
| Conditions | Standardized adult oral dosing formulation protocols |
Mandates a precise 52% upward adjustment in API procurement volumes and formulation mass when transitioning from the HCl to the citrate salt.
Due to its minimal interaction with acidic moieties, diphenhydramine citrate is the preferred salt for co-formulation with NSAIDs like ibuprofen. It prevents the eutectic melting and dissolution shifts seen with the HCl salt, making it ideal for nighttime pain relief caplets [1].
The sparingly soluble nature of the citrate salt reduces immediate exposure to taste receptors in the mouth. This allows manufacturers to achieve effective taste-masking with thinner polymer coatings, streamlining the production of fast-melting or chewable tablets [2].
Because it dissolves less rapidly in aqueous environments than the freely soluble hydrochloride salt, diphenhydramine citrate can be utilized in specialized liquid suspensions where a delayed or sustained release of the antihistamine is desired, minimizing the need for complex ion-exchange resin systems [2].
Irritant;Health Hazard